molecular formula C22H28N2O4S B5125915 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B5125915
M. Wt: 416.5 g/mol
InChI Key: DPVJVPJSNXEAON-UHFFFAOYSA-N
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Description

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidine carboxamides

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15-7-5-6-8-19(15)23-22(25)18-9-11-24(12-10-18)29(26,27)21-14-17(3)16(2)13-20(21)28-4/h5-8,13-14,18H,9-12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVJVPJSNXEAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Coupling with piperidine: The sulfonyl chloride intermediate is then reacted with piperidine in the presence of a base to form the sulfonyl piperidine intermediate.

    Formation of the carboxamide: The final step involves the reaction of the sulfonyl piperidine intermediate with 2-methylbenzenamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield modified sulfonyl groups.

Scientific Research Applications

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-propyl-4-piperidinecarboxamide
  • 1,2-Dimethoxy-4-[(4-methylphenyl)sulfonyl]amino]carbonyl]amino]benzene

Uniqueness

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of both sulfonyl and carboxamide groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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